3-(3-Chloro-4-fluorophenyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Chloro-4-fluorophenyl)benzonitrile” is a chemical compound with the molecular formula C13H7ClFN . It has a molecular weight of 231.66 . It’s a key intermediate in the synthesis of other fluorobenzonitriles .
Synthesis Analysis
The synthesis of “3-(3-Chloro-4-fluorophenyl)benzonitrile” involves several steps. One method involves the reaction of 3-chloro-4-fluorobenzonitrile with potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) . Another method involves the conversion of the corresponding benzoic acids to its chloride and then to its amide followed by dehydration .Molecular Structure Analysis
The molecular structure of “3-(3-Chloro-4-fluorophenyl)benzonitrile” has been studied using ab initio HF and density functional methods . The InChI code for this compound is 1S/C13H7ClFN/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H .Chemical Reactions Analysis
The reaction of 3-chloro-4-fluorobenzonitrile with potassium fluoride in 1,3-dimethylimidazolidine-2-one (DMI) has been reported . This compound is also used as a key intermediate in the synthesis of other fluorobenzonitriles .Scientific Research Applications
Synthesis and Organic Chemistry Applications
Compounds with chloro and fluoro substituents on their aromatic rings, similar to "3-(3-Chloro-4-fluorophenyl)benzonitrile," often play a crucial role in synthetic chemistry. For example, the development of practical synthesis methods for fluorinated and chlorinated biphenyls, such as "2-Fluoro-4-bromobiphenyl," is vital for manufacturing materials like flurbiprofen, showcasing the significance of these compounds in creating pharmaceuticals and other chemicals (Qiu et al., 2009). This suggests that "3-(3-Chloro-4-fluorophenyl)benzonitrile" could serve as an intermediate or key component in synthesizing complex molecules.
Environmental and Ecological ConsiderationsThe presence and effects of benzophenone derivatives in aquatic environments highlight the ecological considerations of chloro and fluoro aromatic compounds (Kim & Choi, 2014). Understanding the environmental fate, toxicity, and bioaccumulation of similar compounds is essential for assessing the ecological impact of "3-(3-Chloro-4-fluorophenyl)benzonitrile."
Potential Applications in Material Science
Benzoxaboroles and related compounds are noteworthy for their biological activity and potential applications in material science, such as in creating new classes of materials with unique properties (Adamczyk-Woźniak et al., 2009). The structural features of "3-(3-Chloro-4-fluorophenyl)benzonitrile" may render it suitable for similar applications, indicating its potential in developing novel materials or as a building block in organic synthesis.
Role in Pharmaceutical Development
The strategic placement of fluorine atoms in pharmaceuticals can significantly affect their pharmacokinetic and pharmacodynamic properties, as seen in the development of antitubercular drugs (Thomas, 1969). This underlines the potential of fluorinated compounds, like "3-(3-Chloro-4-fluorophenyl)benzonitrile," in drug design and development, where they could be used to enhance the activity or modify the properties of therapeutic agents.
Safety and Hazards
properties
IUPAC Name |
3-(3-chloro-4-fluorophenyl)benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClFN/c14-12-7-11(4-5-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHQJPCMYPHEFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80742911 |
Source
|
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chloro-4-fluorophenyl)benzonitrile | |
CAS RN |
1365272-66-7 |
Source
|
Record name | 3'-Chloro-4'-fluoro[1,1'-biphenyl]-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80742911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.